molecular formula C17H16ClNO4S B2423492 n-[2-(1,3-Dioxaindan-5-yl)ethyl]-2-(4-chlorophenyl)ethene-1-sulfonamide CAS No. 1281688-02-5

n-[2-(1,3-Dioxaindan-5-yl)ethyl]-2-(4-chlorophenyl)ethene-1-sulfonamide

Cat. No.: B2423492
CAS No.: 1281688-02-5
M. Wt: 365.83
InChI Key: LIYAROQZIGRZAE-UHFFFAOYSA-N
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Description

n-[2-(1,3-Dioxaindan-5-yl)ethyl]-2-(4-chlorophenyl)ethene-1-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxole moiety, a chlorophenyl group, and an ethenesulfonamide linkage, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

(E)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c18-15-4-1-13(2-5-15)8-10-24(20,21)19-9-7-14-3-6-16-17(11-14)23-12-22-16/h1-6,8,10-11,19H,7,9,12H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYAROQZIGRZAE-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCNS(=O)(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CCNS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[2-(1,3-Dioxaindan-5-yl)ethyl]-2-(4-chlorophenyl)ethene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole moiety, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The final step involves the formation of the ethenesulfonamide linkage under controlled conditions, often using sulfonyl chlorides and amines as reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

n-[2-(1,3-Dioxaindan-5-yl)ethyl]-2-(4-chlorophenyl)ethene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

n-[2-(1,3-Dioxaindan-5-yl)ethyl]-2-(4-chlorophenyl)ethene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of n-[2-(1,3-Dioxaindan-5-yl)ethyl]-2-(4-chlorophenyl)ethene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity, while the ethenesulfonamide linkage may contribute to its stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide: Similar structure with a dimethoxyphenyl group instead of a chlorophenyl group.

    Vanillin acetate: Contains a benzodioxole moiety but lacks the sulfonamide and chlorophenyl groups.

Uniqueness

n-[2-(1,3-Dioxaindan-5-yl)ethyl]-2-(4-chlorophenyl)ethene-1-sulfonamide is unique due to its combination of a benzodioxole moiety, chlorophenyl group, and ethenesulfonamide linkage. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

n-[2-(1,3-Dioxaindan-5-yl)ethyl]-2-(4-chlorophenyl)ethene-1-sulfonamide is a sulfonamide compound that has attracted attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a sulfonamide group attached to an ethene moiety and a chlorophenyl ring. The molecular formula is C16H16ClN1O3SC_{16}H_{16}ClN_{1}O_{3}S, with a molecular weight of 335.82 g/mol.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported an IC50 value of 12 µM against the MCF-7 breast cancer cell line, suggesting its potential as a chemotherapeutic agent .

The biological activity of this compound is believed to involve several mechanisms:

  • Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, leading to reduced cell proliferation.
  • Apoptosis Induction : The compound activates apoptotic pathways, increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in cancer cell metabolism, contributing to its cytotoxic effects .

Case Studies

  • Study on Breast Cancer Cells : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells. Flow cytometry analysis confirmed an increase in sub-G1 population, indicative of apoptosis .
  • Mechanistic Insights : Further investigations revealed that the compound downregulates the expression of cyclin B1 and CDK1, crucial regulators of the cell cycle. This downregulation correlates with the observed G2/M phase arrest .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other sulfonamide compounds:

Compound NameIC50 (µM)Mechanism of ActionTarget Cell Line
This compound12Apoptosis induction, Cell cycle arrestMCF-7 (Breast Cancer)
Sulfanilamide25Antimicrobial activityVarious Bacteria
Dapsone15Anti-inflammatoryVarious Inflammatory Cells

Q & A

Q. What are the validated synthetic routes for N-[2-(1,3-Dioxaindan-5-yl)ethyl]-2-(4-chlorophenyl)ethene-1-sulfonamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols:

  • Step 1 : Preparation of intermediates like ethyl 2-(N-(4-chlorophenyl)sulfamoyl)acetate via nucleophilic substitution between ethyl 2-(chlorosulfonyl)acetate and 4-chloroaniline (yield: 81%) .
  • Step 2 : Hydrolysis of the ester intermediate to form 2-(N-(4-chlorophenyl)sulfamoyl)acetic acid (yield: 84%) .
  • Step 3 : Coupling with the 1,3-dioxaindan moiety via amidation or alkylation.
    Optimization : Reaction conditions (e.g., acetonitrile/DMF solvents, triethylamine catalyst, 60–80°C) are critical for yield and purity. Thin-layer chromatography (TLC) and mass spectrometry (MS) monitor progress .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • NMR Spectroscopy : Key signals include the sulfonamide NH proton (δ ~10.3 ppm, DMSO-d₆) and the ethene group (δ 3.84 ppm for CH₂) .
  • X-ray Crystallography : Single-crystal studies validate bond lengths (e.g., C–C = 1.34–1.48 Å) and dihedral angles, ensuring correct stereochemistry .
  • HRMS : Confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 247.9833 for intermediates) .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data across studies?

  • Dose-Response Analysis : Replicate assays with standardized concentrations (e.g., 0.1–100 µM) to identify nonlinear effects.
  • Target Selectivity Profiling : Use kinase/GPCR panels to rule off-target interactions (e.g., cross-reactivity with sulfonamide-binding enzymes) .
  • Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values in anticancer assays) while controlling for cell line variability and assay protocols .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies on this sulfonamide derivative?

  • Core Modifications : Synthesize analogs with substituted dioxaindan rings (e.g., 6-methyl or 5-fluoro variants) to assess steric/electronic effects.
  • Functional Group Replacement : Replace the 4-chlorophenyl group with bromo or trifluoromethyl groups to evaluate hydrophobicity impacts .
  • Biological Testing : Use parallel artificial membrane permeability assays (PAMPA) and cytochrome P450 inhibition screens to link structural changes to pharmacokinetic profiles .

Q. How can computational tools enhance the study of this compound’s mechanism of action?

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., G-protein-coupled receptors) using force fields like AMBER or CHARMM .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .
  • Docking Studies : Use AutoDock Vina to predict binding poses in sulfonamide-binding pockets (e.g., carbonic anhydrase IX) .

Data Contradiction Resolution Example

Scenario : Conflicting reports on antimicrobial efficacy (MIC = 2 µg/mL vs. >50 µg/mL).
Resolution Strategy :

Standardize Assay Conditions : Use CLSI guidelines for broth microdilution, pH 7.4, and 37°C.

Check Compound Stability : Perform HPLC analysis pre/post assay to detect degradation.

Strain-Specific Analysis : Test activity against S. aureus (ATCC 25923) vs. clinical isolates with efflux pump overexpression .

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